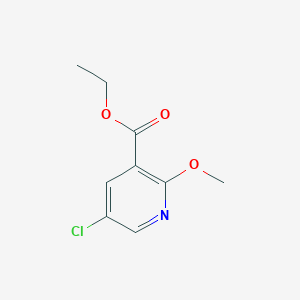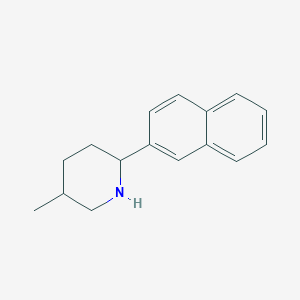![molecular formula C18H18O4 B13933955 2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-](/img/structure/B13933955.png)
2-Propenoic acid, 2-ethoxy-3-[4-(phenylmethoxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid is an organic compound with the molecular formula C17H16O4 This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an ethoxyacrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-benzyloxybenzaldehyde and ethyl acetoacetate.
Knoevenagel Condensation: The key step involves a Knoevenagel condensation reaction between 4-benzyloxybenzaldehyde and ethyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the intermediate 3-(4-benzyloxyphenyl)-2-ethoxyacrylate.
Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid.
Industrial Production Methods
While specific industrial production methods for 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The ethoxyacrylic acid moiety can be reduced to form the corresponding ethoxypropionic acid.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Ethoxypropionic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the ethoxyacrylic acid moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzyloxy)phenyl acetic acid: Similar structure but with an acetic acid moiety instead of an ethoxyacrylic acid.
2-(4′ Benzyloxyphenyl)-3-hydroxy-chromen-4-one: A flavonoid derivative with a benzyloxyphenyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethoxyacrylic acid.
Uniqueness
3-(4-Benzyloxyphenyl)-2-ethoxyacrylic acid is unique due to its combination of a benzyloxy group and an ethoxyacrylic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-ethoxy-3-(4-phenylmethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H18O4/c1-2-21-17(18(19)20)12-14-8-10-16(11-9-14)22-13-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,19,20) |
Clé InChI |
VQMFWLXJEXQRGG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





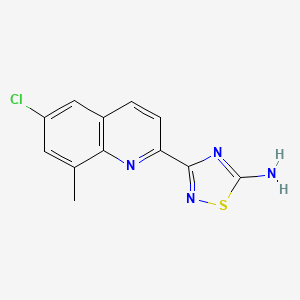



![tert-Butyl (2-formyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)carbamate](/img/structure/B13933920.png)
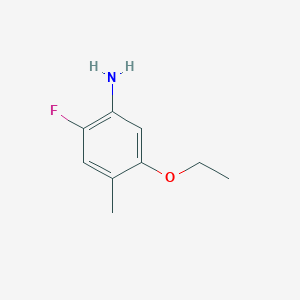
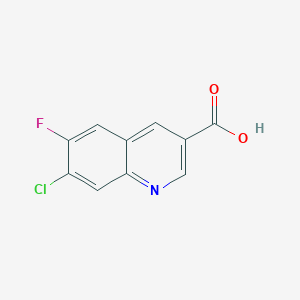
![5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-ylmethyl)-benzo[1,3]dioxole](/img/structure/B13933947.png)
